molecular formula C3H6BrCl<br>Cl(CH2)3Br<br>C3H6BrCl B140262 1-Bromo-3-chloropropane CAS No. 109-70-6

1-Bromo-3-chloropropane

Cat. No.: B140262
CAS No.: 109-70-6
M. Wt: 157.44 g/mol
InChI Key: MFESCIUQSIBMSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane is synthesized through the free-radical addition of hydrogen bromide to allyl chloride. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves reacting allyl chloride with hydrogen bromide in the presence of catalysts such as paraldehyde or benzaldehyde at temperatures ranging from 60°C to 35°C . The resulting product is then separated from other reaction by-products.

Comparison with Similar Compounds

  • 1-Bromo-2-chloropropane
  • 1-Bromo-4-chlorobutane
  • 1-Chloro-3-iodopropane

Comparison: 1-Bromo-3-chloropropane is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct electrophilic properties. Compared to similar compounds, it is particularly effective in nucleophilic substitution reactions and serves as a versatile intermediate in the synthesis of various chemical products .

Properties

IUPAC Name

1-bromo-3-chloropropane
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InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2
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InChI Key

MFESCIUQSIBMSM-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)CBr
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Molecular Formula

C3H6BrCl, Array
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DSSTOX Substance ID

DTXSID1051565
Record name 1-Bromo-3-chloropropane
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Molecular Weight

157.44 g/mol
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Physical Description

1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

143.3 °C @ 760 MM HG, 143.3 °C
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Flash Point

57 °C
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Solubility

Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224
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Density

1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85
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Mechanism of Action

The present study examines how variations in position, number, and type of halogen substituents affect renal and testicular necrosis, renal and testicular DNA damage, and the tissue distribution of the halogenated propanes. Groups of five male MOL:WIST rats were given single ip injections, ranging from 85 to 3000 um/kg of 1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), 1,3-dichloro-2-bromopropane (DB2CP), or 1-bromo-2,3-dichloropropane (B2,3DCP), 1,3-dibromopropane, 1,2-dibromopropane, 1,2,3-trichloropropane or 1-bromo-3-chloropropane. The most potent in causing organ damage in both kidney and testes were DBCP and TBP. DB2CP was less organ toxic than DBCP or TBP, but induced more organ damage than B2,3DCP and DC2BP. The ability of the halogenated propanes to induce DNA damage in vivo correlated well with their ability to induce organ damage. However, DNA damage occurred at lower doses and after a shorter period of exposure. DNA damage may be an initial event in the development of organ necrosis by halogenated propanes in general. Testicular DNA damage induced by the halogenated propanes in vivo correlated well with the DNA damage observed in isolated testicular cells in vitro, showing that toxicity was due to in situ activation. The findings established a good relationship between in vivo organ necrogenic effects and DNA damage for a series of halogenated propanes. Both the type, the number, and the position of the halogens affected the toxic potential. The most toxic of the halogenated propanes contained three halogens with at least two vicinal bromines.
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Color/Form

COLORLESS LIQUID

CAS No.

109-70-6
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Melting Point

-58.90 °C, -58.9 °C
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Synthesis routes and methods

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-bromo-3-chloropropane is C3H6BrCl, and its molecular weight is 157.43 g/mol.

A: [, , , , ] Researchers have characterized this compound using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide valuable information about the compound's structure and functional groups. For example, one study employed IR and NMR to confirm the structure of newly synthesized 2-butoxymethoxypropylene -2-chloroxanthogenate, diethylditocarbamate, and thiocyanates derivatives, all containing this compound as a core structure. []

A: One common method involves reacting 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. [] This reaction yields this compound as the major product.

ANone: this compound can participate in a variety of reactions, primarily due to the reactivity of its alkyl halide functional groups. These reactions include:

  • Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as amines, alkoxides, and thiols. [, , , , , ] This reactivity has been utilized to synthesize a diverse range of compounds, including pharmaceuticals and agricultural chemicals.
  • Elimination reactions: Under appropriate conditions, this compound can undergo elimination reactions to form alkenes. [] For example, CO2 laser-induced decomposition of this compound leads to the elimination of HBr, a reaction thoroughly investigated for its pressure and temperature dependence. []
  • Alkylation reactions: The alkyl chain of this compound can be used to alkylate various nucleophiles, such as enolates and amines. [, ]

ANone: this compound serves as a versatile building block in organic synthesis, finding applications in various fields:

  • Synthesis of pharmaceuticals: It acts as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants, antipsychotics, and anti-tumor agents. [, , , ]

A: this compound exhibits toxicity and should be handled with caution. [, ] Research indicates it can cause respiratory irritation, skin irritation, and eye irritation. Chronic exposure has been linked to reproductive toxicity and neurotoxicity.

A: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) are commonly employed for the analysis and quantification of this compound. [, ] This technique allows for the separation and detection of the compound in complex matrices, such as food products.

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